
1-Benzyl-3-pyrroline
Overview
Description
1-Benzyl-3-pyrroline (CAS 6913-92-4) is a heterocyclic amine with the molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol. It features a pyrroline ring (a five-membered unsaturated amine) substituted with a benzyl group at the 1-position. Key properties include:
- Physical State: Liquid (colorless to yellow) .
- Boiling Point: 92°C at 1.0 hPa .
- Density: 0.837 g/mL .
- Purity: Available in 96–98% grades, depending on the supplier (e.g., Thermo Scientific, Aladdin Scientific) .
- Safety: Classified as a combustible liquid (GHS H227) and severe skin/eye irritant (H314, H318) .
- Storage: Recommended to be stored under argon at cold temperatures or sealed at -20°C .
This compound is widely used in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals, owing to its reactive unsaturated amine structure .
Preparation Methods
Preparation via Michael Addition of Benzylamine to Ethyl Acrylate Followed by Cyclization
One well-documented method involves the reaction of benzylamine with ethyl acrylate to form ethyl 3-benzylaminopropionate, which upon hydrolysis and cyclization yields 1-Benzyl-3-pyrroline. This method is notable for its relatively straightforward procedure and high overall yield.
Reaction Scheme and Conditions
Step 1: Michael Addition
- Benzylamine is added dropwise to ethyl acrylate under mechanical stirring.
- Temperature is controlled below 30 °C during addition and maintained at 35 °C for 15 hours.
- Completion is monitored by gas chromatography.
- The product, ethyl 3-benzylaminopropionate, is isolated by distillation (140–142 °C/6 mmHg) with a yield of approximately 96.4%.
Step 2: Hydrolysis and Cyclization
- The reaction mixture is cooled to -5 to 0 °C.
- A mixture of concentrated hydrochloric acid and water is added dropwise.
- After stirring and phase separation, the aqueous phase is refluxed for 8–10 hours to hydrolyze the ester.
- The pH is adjusted to 12–13 using solid sodium or potassium hydroxide.
- Extraction with ethyl acetate, drying, and solvent removal yields crude this compound.
- Final purification by reduced-pressure distillation at 145–150 °C/6 mmHg gives the target compound with a yield of approximately 67.1%.
Advantages and Notes
- The method features few synthetic steps.
- High purity and reasonable yields are achievable.
- The process is scalable and suitable for industrial production with optimization of reaction parameters.
Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
---|---|---|---|---|---|
Michael Addition | Benzylamine + Ethyl acrylate | ≤30 (addition), 35 (reaction) | 15 h | 96.4 | Monitored by gas chromatography |
Hydrolysis & Cyclization | HCl + H2O, reflux, then base adjustment | -5 to 0 (addition), reflux 8-10 h | 8-10 h | 67.1 | LC-MS monitoring, distillation purification |
Synthesis via N-Benzylation of 3-Pyrroline Derivatives
Another approach involves the reaction of 3-pyrroline or its derivatives with benzyl halides or benzyl chloroformate under controlled conditions to form this compound or related carbamate derivatives.
Example: Preparation of Benzyl 3-Pyrroline-1-Carboxylate
-
- 3-Pyrroline is reacted with benzyl chloroformate in dichloromethane at 0 °C.
- The reaction mixture is stirred for 14 hours.
- After solvent removal, the residue is taken up in ethyl acetate.
- The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
- Drying over magnesium sulfate and solvent evaporation yields the benzyl 3-pyrroline-1-carboxylate product.
Yield: Approximately 99%.
Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
---|---|---|---|---|---|
Carbamate formation | 3-Pyrroline + Benzyl chloroformate | 0 | 14 h | 99 | Organic phase workup and drying |
Source: ChemicalBook synthesis report
Condensation and Cyclization Routes Using Maleic Anhydride and Benzylamine
In some synthetic protocols, benzylamine is reacted with maleic anhydride in solvents such as tetrahydrofuran to form intermediate diamides, which upon cyclization yield this compound.
Key Features
- The reaction involves nucleophilic attack of benzylamine on maleic anhydride.
- The intermediate diamide undergoes intramolecular cyclization under controlled temperature and time.
- Industrial adaptations optimize temperature, pressure, and catalysts to improve yield and purity.
Source: BenchChem synthesis overview
Enantioselective Synthesis via Mitsunobu Reaction and Hydroxypyrrolidine Intermediates
Advanced synthetic methods target optically active this compound derivatives through multi-step procedures involving:
- Condensation of benzylamine with malic acid derivatives.
- Reduction and Mitsunobu inversion reactions to control stereochemistry.
- Hydrolysis and extraction steps to isolate optically active N-benzyl-3-hydroxypyrrolidine intermediates.
- Subsequent transformations yield enantiomerically enriched this compound analogs.
Reaction Highlights
- Use of reagents such as lithium aluminum hydride, diethyl azodicarboxylate, and organic acids.
- Temperature control between -5 °C and 25 °C.
- Reaction monitoring by optical rotation and chromatographic methods.
- Yields are typically high and enantiomeric excess is significant.
Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
---|---|---|---|---|---|
Condensation | Benzylamine + malic acid | 0 to 25 | 1–3 h | High | Formation of hydroxy pyrrolidine |
Mitsunobu inversion | DEAD or DIAD + THF | 0 to 10 | 20–30 min | Quantitative | Stereochemical inversion |
Workup | Acidification, extraction with chloroform | 0 to 10 | Overnight | High | Isolation of enantiomeric product |
Summary Table of Preparation Methods for this compound
Method No. | Starting Materials | Key Steps | Reaction Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
1 | Benzylamine + Ethyl acrylate | Michael addition, hydrolysis, cyclization | 0–35 °C, reflux 8–10 h, pH adjustment | 67–96 (stepwise) | Simple, scalable, industrially relevant |
2 | 3-Pyrroline + Benzyl chloroformate | Carbamate formation | 0 °C, 14 h | ~99 | High yield, mild conditions |
3 | Benzylamine + Maleic anhydride | Condensation, cyclization | Solvent: THF, controlled temp | Moderate to high | Industrial optimization possible |
4 | Benzylamine + Malic acid derivatives | Condensation, Mitsunobu inversion | -5 to 25 °C, multi-step | High | Enantioselective synthesis |
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-pyrroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidones.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Pyrrolidones.
Reduction: Pyrrolidines.
Substitution: Various substituted pyrrolines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1-Benzyl-3-pyrroline serves as a versatile scaffold in the synthesis of various biologically active compounds. Its derivatives have shown promise in several therapeutic areas:
Neurological Disorders
Research indicates that derivatives of this compound are being explored for their potential as antiepileptic agents. For instance, certain synthesized compounds demonstrated anticonvulsant activity in animal models, indicating their ability to modulate sodium channels effectively .
Cardiovascular Applications
Compounds based on the this compound structure have been developed as potent calcium antagonists. One notable example is the synthesis of a compound that showed significant vasodilating activity, suggesting its potential use in treating hypertension .
Drug Discovery
The pyrroline ring structure has been utilized to create libraries of compounds for high-throughput screening in drug discovery processes. The ability to modify the benzyl group allows for the exploration of structure-activity relationships (SAR), leading to the identification of lead compounds with improved efficacy and selectivity against various biological targets .
Data Table: Summary of Applications
Case Study 1: Anticonvulsant Activity
A study investigated a series of pyrrolidine derivatives derived from this compound. The compounds were tested for their anticonvulsant properties using maximal electroshock and pentylenetetrazole seizure tests. Compounds exhibited varying degrees of efficacy, with some showing significant promise as new therapeutic agents for epilepsy .
Case Study 2: Calcium Antagonist Development
In another study, researchers synthesized a new class of calcium antagonists based on the this compound structure. These compounds were evaluated for their binding affinity to calcium channels and demonstrated enhanced vasodilatory effects compared to existing treatments, indicating their potential utility in cardiovascular therapy .
Mechanism of Action
The mechanism of action of 1-benzyl-3-pyrroline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell growth, apoptosis, and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Propyl-3-pyrroline (CAS N/A)
- Molecular Formula : C₈H₁₅N .
- Key Differences :
- Replaces the benzyl group with a propyl chain, reducing aromaticity and molecular weight.
- Synthesis : Produced via silver(I)-catalyzed cyclization of allenes, yielding an oxalate derivative with a melting point of 103–104°C .
- Reactivity : Lacks the electron-rich benzyl group, likely reducing π-π interactions in catalytic or binding applications.
- Applications : Less explored in pharmacological contexts compared to benzyl-substituted analogs.
Benzyl 3-pyrroline-1-carboxylate (CAS 31970-04-4)
- Molecular Formula: C₁₂H₁₃NO₂ .
- Key Differences: Incorporates a carboxylate ester group at the 1-position, adding polarity and reactivity toward hydrolysis. Synonym: 1-Cbz-3-pyrroline, indicating its use as a protecting group in amine synthesis .
1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride (CAS 1909308-53-7)
- Molecular Formula: C₁₃H₁₈ClNO .
- Key Differences: Pyrrolidinone core with two methyl groups and a benzyl substituent, increasing steric hindrance and stability. Applications: Used in pharmaceutical research for its ketone functionality, enabling nucleophilic additions or reductions . Safety: Hydrochloride salt form may alter solubility and handling requirements compared to the free base.
5,5-Dimethyl-1-pyrroline N-oxide (CAS 3317-61-1)
- Molecular Formula: C₆H₁₁NO .
- Key Differences :
1-N-Octylpyrrole (CAS 50966-65-9)
- Molecular Formula : C₁₂H₂₁N .
- Key Differences: Substitutes benzyl with a long-chain octyl group, increasing lipophilicity (logP ~3.5 estimated). Applications: Potential use in hydrophobic matrices or lipid-based drug delivery systems .
Comparative Data Table
Biological Activity
1-Benzyl-3-pyrroline (CAS No. 6913-92-4) is an organic compound with notable biological activities attributed to its structural features, specifically the presence of a benzyl group attached to the nitrogen atom of the pyrroline ring. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula . Its unique structure allows it to participate in diverse biochemical interactions, influencing enzyme activity and cellular processes. The compound is characterized by its ability to act as both a substrate and an inhibitor for various enzymes, particularly proline dehydrogenase, which plays a critical role in proline metabolism.
Enzyme Interaction
This compound interacts with proline dehydrogenase, affecting the conversion of proline to pyrroline-5-carboxylate. This interaction can modulate metabolic pathways associated with amino acid catabolism and energy production. The compound can inhibit enzyme activity by binding to the active site, thus altering metabolic fluxes within cells.
Cellular Effects
The compound has been shown to influence several cellular signaling pathways. Notably, it can modulate levels of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to changes in gene expression and cellular metabolism. These effects highlight its potential role in regulating physiological functions.
Pharmacological Applications
This compound is under investigation for its potential pharmacological applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics .
- Anticancer Properties : Research is ongoing to explore its efficacy against various cancer cell lines, with initial findings indicating possible cytotoxic effects on tumor cells .
- Pharmaceutical Synthesis : It serves as an important intermediate in synthesizing more complex organic molecules, which may have therapeutic relevance .
In Vitro Studies
Research has demonstrated that this compound can enhance cellular function at low concentrations while exhibiting toxic effects at higher doses. For instance, in cellular assays, low doses promoted metabolic activity without significant toxicity, whereas higher concentrations led to cell damage and apoptosis.
Animal Models
In animal studies, varying dosages of this compound revealed a dose-dependent response in metabolic activity. Low doses were associated with improved metabolic profiles, while high doses resulted in adverse effects such as oxidative stress and inflammation .
Comparison with Similar Compounds
A comparative analysis of this compound with related compounds highlights its unique biological activity profile:
Compound | Structure Type | Notable Biological Activity |
---|---|---|
1-Benzyl-2,5-dihydro-1H-pyrrole | N-substituted pyrrole | Limited antimicrobial properties |
Benzyl 3-pyrroline-1-carboxylate | Pyrroline derivative | Moderate enzyme inhibition |
N-Benzyl-3-pyrroline | Pyrroline derivative | Potential anticancer activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Benzyl-3-pyrroline, and how do reaction conditions influence yield and purity?
- Answer : The primary synthesis involves Silver(I)-catalyzed cyclization of allenes. For example, reacting allene precursors (e.g., compound 1 in ) under AgNO₃ catalysis yields this compound with 90% efficiency after oxalate recrystallization . Key parameters include solvent choice (acetone/EtOH for crystallization), temperature control (ambient to reflux), and stoichiometric ratios of the catalyst. Impurities often arise from incomplete cyclization or side reactions, necessitating purification via column chromatography or recrystallization.
Q. How can this compound be structurally characterized using spectroscopic methods?
- Answer :
- ¹H NMR : Peaks at δ 7.4–7.1 (benzyl aromatic protons), 5.72 (olefinic protons), 3.76 (N–CH₂), and 3.45 (pyrroline ring protons) confirm the structure .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 146 (C₁₁H₁₃N) and fragmentation patterns validate the bicyclic framework .
- X-ray Crystallography : Derivatives like 1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile ( ) provide comparative crystallographic data for ring conformation analysis.
Q. What are the stability and storage requirements for this compound in laboratory settings?
- Answer : The compound is sensitive to oxidation due to its unsaturated pyrroline ring. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests indicate decomposition (>5%) after 6 months at 4°C, with degradation products identified via GC-MS as benzaldehyde and pyrrolidine derivatives .
Advanced Research Questions
Q. How can competing reaction pathways during this compound synthesis be minimized?
- Answer : Competing pathways (e.g., over-reduction or dimerization) are mitigated by:
- Catalyst Optimization : Lowering AgNO₃ concentrations (≤5 mol%) reduces side reactions .
- Solvent Polarity : Polar aprotic solvents (DMF, MeCN) favor cyclization over polymerization.
- Kinetic Monitoring : In situ FTIR or HPLC tracks intermediates like enamine tautomers to adjust reaction times .
Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic addition reactions?
- Answer : The pyrroline ring’s electron-deficient C-2 position (due to conjugation with the benzyl group) directs nucleophilic attack. For example, alkylation at C-2 proceeds via a six-membered transition state stabilized by resonance with the N-benzyl moiety . Computational studies (DFT) support this regioselectivity, showing lower activation energy for C-2 vs. C-4 addition (ΔΔG‡ = 8.2 kJ/mol) .
Q. How does this compound serve as a precursor for bioactive heterocycles?
- Answer : Its ring-opening and functionalization enable access to:
- Piperidine Alkaloids : Hydrogenation yields 1-benzylpiperidine, a scaffold for neuroactive compounds .
- Pyrrolidine-oxazole Hybrids : Oxidative cyclization with PhI(OAc)₂ forms oxazole rings, relevant to antimicrobial agents .
- Table: Key Derivatives and Applications
Derivative | Synthetic Route | Bioactivity | Reference |
---|---|---|---|
1-Benzylpiperidine | H₂/Pd-C, 50 psi | Dopamine receptor modulation | |
Pyrrolidine-oxazole | PhI(OAc)₂, DCM, 0°C | Antifungal (IC₅₀ = 2 µM) |
Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?
- Answer : Discrepancies in ¹H NMR shifts (e.g., δ 3.45 vs. 3.60 for pyrroline protons) arise from solvent effects or impurities. Strategies include:
- Standardized Conditions : Acquire spectra in CDCl₃ at 25°C with internal TMS.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., HSQC confirms coupling between δ 5.72 (olefinic H) and δ 3.76 (N–CH₂) .
- Cross-Validation : Compare with crystallographic data (e.g., bond lengths in ) to verify assignments.
Q. Methodological Notes
- Synthesis Optimization : Always conduct small-scale trials to calibrate catalyst loading and reaction time .
- Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (H303+H313+H333 codes in ).
- Data Reproducibility : Source high-purity reagents (≥95%, CAS 6913-92-4) from certified suppliers to minimize batch variability .
Properties
IUPAC Name |
1-benzyl-2,5-dihydropyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-7H,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFHKHHUKGZIGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340093 | |
Record name | 1-Benzyl-3-pyrroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678779 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6913-92-4 | |
Record name | 1-Benzyl-3-pyrroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-2,5-dihydropyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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